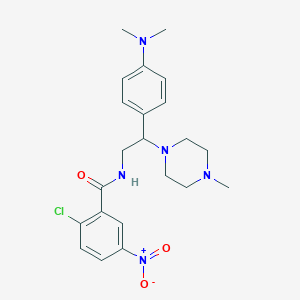

![molecular formula C11H14FNO B2767476 [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS No. 676147-04-9](/img/structure/B2767476.png)

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol, also known as FPM, is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. FPM is a member of the phenylmethanol family, which is known for its diverse biological activities. In

Wirkmechanismus

The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with the α7 nicotinic acetylcholine receptor. This compound binds to a specific site on the receptor, which enhances the receptor's sensitivity to acetylcholine. This results in an increase in the activity of the receptor, leading to improved cognitive function and memory.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the release of glutamate, which plays a crucial role in learning and memory processes. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is its potential as a research tool for studying the α7 nicotinic acetylcholine receptor and its role in cognitive function and memory. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. One potential area of research is the development of more potent and selective α7 nicotinic acetylcholine receptor modulators based on the structure of this compound. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to explore these potential applications of this compound.

Synthesemethoden

The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoro-4-nitrobenzaldehyde and pyrrolidine in the presence of a reducing agent. The reaction yields this compound as a white solid with a melting point of 103-105°C. The purity of this compound can be increased through recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. This compound has also been shown to enhance the release of glutamate, an important neurotransmitter involved in learning and memory processes.

Eigenschaften

IUPAC Name |

(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPINRNTOEKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)CO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)

![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2767414.png)